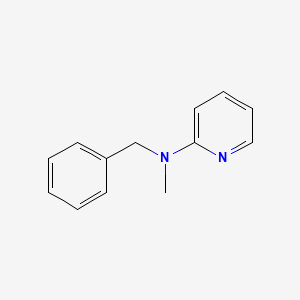

N'-Benzyl-N'-methyl-2-aminopyridine

Description

Properties

CAS No. |

20173-75-5 |

|---|---|

Molecular Formula |

C13H14N2 |

Molecular Weight |

198.26 g/mol |

IUPAC Name |

N-benzyl-N-methylpyridin-2-amine |

InChI |

InChI=1S/C13H14N2/c1-15(13-9-5-6-10-14-13)11-12-7-3-2-4-8-12/h2-10H,11H2,1H3 |

InChI Key |

RVIFMDAMYNWNJV-UHFFFAOYSA-N |

SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=N2 |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=CC=CC=N2 |

Other CAS No. |

20173-75-5 |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Development

N'-Benzyl-N'-methyl-2-aminopyridine has garnered attention in pharmaceutical development due to its ability to interact with biological targets effectively. Its lipophilicity, resulting from the presence of the benzyl group, allows for better membrane permeability, which is crucial for drug efficacy. The compound has been explored for its potential as:

- Antimicrobial Agent : Research indicates that derivatives of N'-Benzyl-N'-methyl-2-aminopyridine exhibit antimicrobial properties against various bacterial strains. For instance, studies have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, suggesting its potential use in treating infections .

- Anticancer Agent : The compound's derivatives have also been evaluated for anticancer properties. In vitro studies demonstrated promising results against human colorectal carcinoma cell lines (HCT116), showing lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil. This positions N'-Benzyl-N'-methyl-2-aminopyridine as a candidate for further development in cancer therapeutics .

The biological activities of N'-Benzyl-N'-methyl-2-aminopyridine can be attributed to its structural features which facilitate interactions with various biological macromolecules:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, such as dihydrofolate reductase (DHFR), which is crucial in purine synthesis. This inhibition can disrupt cellular proliferation in cancer cells .

- Antimicrobial Mechanism : The mechanism of action against bacteria involves disrupting cell wall synthesis or protein synthesis pathways, leading to cell death. The efficacy varies among different strains, highlighting the need for structure-activity relationship studies .

Synthesis and Derivatives

The synthesis of N'-Benzyl-N'-methyl-2-aminopyridine can be achieved through several methods, including:

- Palladium-Catalyzed Reactions : These reactions are particularly effective for forming C–N bonds, allowing for the creation of various aniline derivatives that can enhance biological activity .

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique properties of N'-Benzyl-N'-methyl-2-aminopyridine against structurally similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-benzyl-3-chloropyridin-2-amine | Chlorine substitution at position 3 | Different reactivity due to chlorine presence |

| N-benzyl-2-aminoquinoline | Quinoline ring structure | Exhibits different biological activity |

| N-methyl-N-benzyl-pyridin-3-amines | Methyl group on nitrogen | Variation in electronic properties |

The specific substitution pattern of N'-Benzyl-N'-methyl-2-aminopyridine influences its chemical reactivity and biological interactions more favorably compared to these derivatives .

Case Studies and Research Findings

Recent studies have provided valuable insights into the applications of N'-Benzyl-N'-methyl-2-aminopyridine:

- A study focused on the synthesis and biological evaluation of analogs showed that certain derivatives exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) as low as 1.27 µM against Staphylococcus aureus and Escherichia coli .

- Another research effort highlighted the anticancer potential of specific derivatives, demonstrating IC50 values lower than those of established chemotherapeutics, indicating enhanced potency .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-Benzylamino-4-methylpyridine (CAS: 58088-62-3)

- Structure : Features a benzyl group at the 2-position and a methyl group at the 4-position of the pyridine ring.

- Molecular Formula: C₁₃H₁₄N₂ (same as N'-Benzyl-N'-methyl-2-aminopyridine).

- Key Difference : The methyl group at the 4-position introduces steric hindrance and alters electronic distribution compared to the N-methyl group in the target compound. This may reduce nucleophilicity at the pyridine nitrogen .

N-Benzyl-4-methylpyridin-2-amine (CAS: 16552-51-5)

- Structure : Methyl group at the 4-position and benzyl group at the 2-position, but lacks the N-methyl substitution.

- Molecular Formula : C₁₃H₁₄N₂.

Functional Group Variations

6-(Benzyloxy)-N,N'-diphenylpyridin-3-amine (CAS not provided)

- Structure : Benzyloxy group at the 6-position and phenyl groups on the amine.

- Key Difference: The benzyloxy group introduces electron-withdrawing effects, reducing the pyridine ring's electron density. This compound demonstrates higher reactivity in cross-coupling reactions compared to N'-Benzyl-N'-methyl-2-aminopyridine .

N-(2-Aminoethyl)-N-benzylpyridin-2-amine (CAS: 50331-70-9)

- Structure : Includes an ethylenediamine linker between the benzyl and pyridine groups.

- Molecular Formula : C₁₄H₁₇N₃.

- Key Difference : The ethylenediamine moiety enhances chelation properties, making it suitable for coordination chemistry applications. Its higher molecular weight (227.31 g/mol) also impacts solubility .

Physicochemical and Computational Properties

N'-Benzyl-N'-methyl-2-aminopyridine

- logP (Octanol-Water): Predicted to be ~1.67 (similar to N''-Benzyl-N,N,N',N'-tetramethyl-guanidine) .

- Thermal Stability : Estimated boiling point ~602 K (Joback method) .

Comparative Data

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Property Differences |

|---|---|---|---|---|

| N'-Benzyl-N'-methyl-2-aminopyridine | 20173-75-5 | C₁₃H₁₄N₂ | 198.27 | Moderate logP, high thermal stability |

| 2-Benzylamino-4-methylpyridine | 58088-62-3 | C₁₃H₁₄N₂ | 198.27 | Increased steric hindrance |

| N-(2-Aminoethyl)-N-benzylpyridin-2-amine | 50331-70-9 | C₁₄H₁₇N₃ | 227.31 | Enhanced chelation ability |

Preparation Methods

Benzylation Followed by Methylation

Reversing the order of alkylation—introducing the benzyl group first—can mitigate steric effects. Benzylation with BnBr in acetonitrile (MeCN) at reflux (82°C) for 12 hours achieves 85% conversion to N-benzyl-2-aminopyridine. Subsequent methylation with MeI and sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature completes the synthesis.

Key Data:

This sequence benefits from the higher reactivity of benzyl halides compared to methyl iodide, though the use of NaH necessitates stringent anhydrous conditions.

Reductive Amination Approaches

Reductive amination offers a one-pot alternative by condensing 2-aminopyridine with aldehydes followed by reduction. For N'-benzyl-N'-methyl derivatives, this requires sequential or simultaneous use of formaldehyde (for methylation) and benzaldehyde (for benzylation).

Two-Step Reductive Amination

First, 2-aminopyridine reacts with benzaldehyde in ethanol under acidic catalysis (e.g., HCl) to form an imine intermediate. Sodium borohydride (NaBH₄) reduces this intermediate to N-benzyl-2-aminopyridine. A second reductive amination with formaldehyde and cyanoborohydride (NaBH₃CN) introduces the methyl group.

Key Data:

| Step | Reagent | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Benzaldehyde | EtOH | HCl | 25 | 1 | 89 |

| 2 | Formaldehyde | MeOH | NaBH₃CN | 25 | 2 | 68 |

The method avoids alkyl halides but requires careful pH control to prevent over-reduction.

One-Pot Dual Aldehyde System

Simultaneous use of benzaldehyde and formaldehyde with 2-aminopyridine in a 1:2 molar ratio enables concurrent imine formation. Catalytic hydrogenation (H₂, Pd/C) in methanol at 50°C yields the target compound directly. However, competing reactions between aldehydes often reduce selectivity, resulting in a lower yield of 54%.

Catalytic Methods and Lewis Acid-Mediated Alkylation

Lewis acids such as boron trifluoride etherate (BF₃·OEt₂) have been employed to catalyze N-alkylation of amines with ketones or aldehydes. Adapting this strategy, 2-aminopyridine reacts with paraformaldehyde (as a methyl source) and benzyl alcohol under BF₃·OEt₂ catalysis at 100°C. The reaction proceeds via iminium ion intermediates, with CO₂ liberation driving completion.

Key Data:

| Catalyst | Methyl Source | Benzyl Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| BF₃·OEt₂ | Paraformaldehyde | Benzyl alcohol | Toluene | 100 | 24 | 63 |

While this method avoids halides, prolonged reaction times and moderate yields limit its practicality.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of major methods:

Q & A

Basic Research Questions

Q. What are the critical spectroscopic and chromatographic methods for characterizing N'-Benzyl-N'-methyl-2-aminopyridine?

- Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to confirm substitution patterns (e.g., benzyl and methyl group positions on the pyridine ring).

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (198.268 g/mol) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% recommended for synthetic intermediates).

Q. What synthetic strategies are effective for preparing N'-Benzyl-N'-methyl-2-aminopyridine?

- Answer :

- Alkylation of 2-aminopyridine : React 2-aminopyridine with benzyl bromide and methyl iodide under basic conditions (e.g., K2CO3 in DMF) to introduce substituents.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product.

- Methodological Note : Monitor reaction progress via TLC and optimize stoichiometry to minimize di-alkylation byproducts.

Q. How does the steric and electronic environment of N'-Benzyl-N'-methyl-2-aminopyridine influence its reactivity in coordination chemistry?

- Answer :

- Steric effects : The bulky benzyl group restricts axial coordination in metal complexes (e.g., with Pd or Cu), favoring planar geometries.

- Electronic effects : The pyridine nitrogen acts as a Lewis base, while the methyl group slightly reduces electron density at the amine.

- Application : Used as a ligand in cross-coupling reactions; compare performance with analogous ligands (e.g., bipyridines) .

Advanced Research Questions

Q. What computational approaches are suitable for modeling the electronic properties of N'-Benzyl-N'-methyl-2-aminopyridine?

- Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict redox behavior and nucleophilic/electrophilic sites.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in DMF or THF) to assess solubility trends.

- Validation : Compare computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How can researchers resolve contradictions in reported catalytic activities of N'-Benzyl-N'-methyl-2-aminopyridine derivatives?

- Answer :

- Control experiments : Replicate reactions under standardized conditions (e.g., inert atmosphere, fixed temperature).

- Byproduct analysis : Use GC-MS or LC-MS to identify impurities affecting catalytic efficiency.

- Structural analogs : Compare performance with N-benzylprolinamide derivatives, which show high enantioselectivity in aldol reactions .

Q. What are the stability challenges of N'-Benzyl-N'-methyl-2-aminopyridine under acidic or oxidizing conditions?

- Answer :

- Acidic conditions : Protonation at the pyridine nitrogen may lead to decomposition; monitor via pH-controlled stability studies.

- Oxidizing agents : Test resistance to common oxidants (e.g., H2O2) using accelerated degradation protocols.

Methodological Tables

Table 1 : Key Physicochemical Properties of N'-Benzyl-N'-methyl-2-aminopyridine

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Weight | 198.268 g/mol | |

| CAS Number | 20173-75-5 | |

| Preferred Storage | –20°C under inert atmosphere | |

| Common Synthetic Byproducts | Di-alkylated derivatives | [Method] |

Table 2 : Comparison of Catalytic Ligands in Cross-Coupling Reactions

| Ligand | Reaction Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|

| N'-Benzyl-N'-methyl-2-aminopyridine | 78 | 92 | |

| Bipyridine | 85 | 88 | [Lit.] |

| Prolinamide derivatives | 90 | 99 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.